molecular formula C13H9Cl2NO B11710872 2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol

2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol

Katalognummer: B11710872
Molekulargewicht: 266.12 g/mol
InChI-Schlüssel: GYHNHYVUICZMLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol is an organic compound with the molecular formula C13H9Cl2NO and a molecular weight of 266.12 g/mol . This compound is characterized by the presence of a phenol group and a dichlorophenyl group connected through a methylene bridge and an imine linkage. It is known for its diverse applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 2-aminophenol . The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenols or anilines.

Wissenschaftliche Forschungsanwendungen

2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electrostatic interactions, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[(E)-(2-chlorophenyl)methylidene]amino}phenol
  • 2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol
  • 2-{[(E)-(2,6-difluorophenyl)methylidene]amino}phenol

Uniqueness

2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C13H9Cl2NO

Molekulargewicht

266.12 g/mol

IUPAC-Name

2-[(2,6-dichlorophenyl)methylideneamino]phenol

InChI

InChI=1S/C13H9Cl2NO/c14-10-4-3-5-11(15)9(10)8-16-12-6-1-2-7-13(12)17/h1-8,17H

InChI-Schlüssel

GYHNHYVUICZMLA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N=CC2=C(C=CC=C2Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.